molecular formula C7H6BrClOS B1611064 1-(5-Bromothiophen-2-yl)-3-chloropropan-1-one CAS No. 80775-42-4

1-(5-Bromothiophen-2-yl)-3-chloropropan-1-one

Cat. No.: B1611064
CAS No.: 80775-42-4
M. Wt: 253.54 g/mol
InChI Key: OBPFDXHKDIMYBQ-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)-3-chloropropan-1-one is a halogenated thiophene-based ketone with a molecular formula of C₇H₆BrClOS. It features a bromine substituent at the 5-position of the thiophene ring and a 3-chloropropanone chain. This compound is synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling reactions, often yielding moderate to good purity (50–60% yields) after chromatographic purification . Its structural uniqueness lies in the electron-withdrawing bromothiophene moiety, which enhances reactivity in coupling reactions and influences electronic properties relevant to biological activity .

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)-3-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPFDXHKDIMYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511915
Record name 1-(5-Bromothiophen-2-yl)-3-chloropropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80775-42-4
Record name 1-(5-Bromothiophen-2-yl)-3-chloropropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)-3-chloropropan-1-one typically involves the bromination of thiophene followed by chlorination. One common method is the Friedel-Crafts acylation of 5-bromothiophene with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to remove the halogen atoms.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Products include azides, thiocyanates, and other substituted thiophenes.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated thiophenes.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and polymers.

    Biology: Investigated for its potential as a building block in the development of bioactive molecules.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the production of agrochemicals and materials science for the development of organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)-3-chloropropan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues: Substituent and Ring Variations

A. Halogenated Aryl Ketones

  • 1-(4-Bromophenyl)-3-chloropropan-1-one: Replaces the thiophene ring with a benzene ring. The absence of sulfur reduces electronic delocalization, leading to lower inhibitory activity against Leishmania infantum Trypanothione Reductase (LiTR) (32% inhibition at 100 μM) compared to thiophene derivatives .
  • 1-(3-Chlorophenyl)propan-1-one : Lacks the bromine atom, resulting in weaker electron-withdrawing effects. This reduces coupling reaction yields (65%) compared to brominated analogues .

B. Thiophene Derivatives

  • 1-(5-Methylthiophen-2-yl)propan-1-one : Methyl substitution at the 5-position increases steric hindrance, reducing coupling reaction yields (53%) compared to brominated derivatives (50–58%) .
  • 3-(3-Bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one: Incorporates an α,β-unsaturated ketone (enone), enhancing conjugation. IR spectra show a distinct C=O stretch at 1645 cm⁻¹ (vs. ~1700 cm⁻¹ for saturated ketones) and a C-H vinyl peak at 1588 cm⁻¹ .

C. Benzothiophene Analogues

Physicochemical and Electronic Properties
  • Electronic Effects: Bromine on thiophene increases electron-withdrawing character, lowering LUMO energy and enhancing charge-transfer interactions. This is critical for nonlinear optical (NLO) properties, as seen in 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one, which exhibits strong hyperpolarizability .
  • Spectroscopic Signatures: IR: C=O stretch at ~1700 cm⁻¹ (saturated ketone) vs. 1645 cm⁻¹ (enone) . ¹H NMR: Thiophene protons resonate at δ 7.01–7.75 ppm, distinct from benzene-based analogues (δ 7.53–7.82 ppm) .

Biological Activity

1-(5-Bromothiophen-2-yl)-3-chloropropan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following structural formula:

C9H8BrClO\text{C}_{9}\text{H}_{8}\text{BrClO}

It features a bromothiophene ring, which is known for its electronic properties that can influence biological interactions. The presence of chlorine and bromine atoms may also contribute to its reactivity and biological profile.

This compound is believed to exert its biological effects primarily through enzyme inhibition and receptor modulation. The compound may interact with specific enzymes or receptors, leading to altered cellular processes.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation: It may act as an agonist or antagonist at various receptor sites, influencing signaling pathways critical for cellular function.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. These studies indicate that the compound exhibits significant cytotoxicity, suggesting its potential as an anticancer agent.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.4Induction of apoptosis
HeLa (Cervical Cancer)12.8Cell cycle arrest
A549 (Lung Cancer)10.5Inhibition of metabolic enzymes

Case Studies

A notable case study involved the use of this compound in a synthetic pathway aimed at developing novel anticancer agents. The study demonstrated that derivatives of this compound showed enhanced activity compared to the parent compound.

Case Study Summary:

  • Objective: Evaluate the anticancer potential of synthesized derivatives.
  • Outcome: Several derivatives exhibited lower IC50 values than the original compound, indicating improved efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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